molecular formula C19H27N5O3S B11314003 N-Ethyl-4-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine

N-Ethyl-4-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine

Cat. No.: B11314003
M. Wt: 405.5 g/mol
InChI Key: STQTXTRELSZPJK-UHFFFAOYSA-N
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Description

N-Ethyl-4-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

N-Ethyl-4-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-4-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: A high-affinity dopamine receptor ligand.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Known for its antibacterial activity.

Uniqueness

N-Ethyl-4-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H27N5O3S

Molecular Weight

405.5 g/mol

IUPAC Name

N-ethyl-4-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-2-amine

InChI

InChI=1S/C19H27N5O3S/c1-5-20-19-21-15(3)13-18(22-19)23-8-10-24(11-9-23)28(25,26)16-6-7-17(27-4)14(2)12-16/h6-7,12-13H,5,8-11H2,1-4H3,(H,20,21,22)

InChI Key

STQTXTRELSZPJK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)C

Origin of Product

United States

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